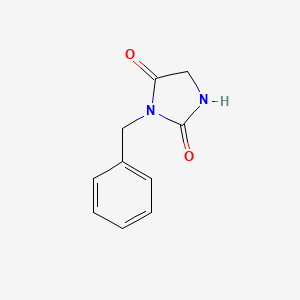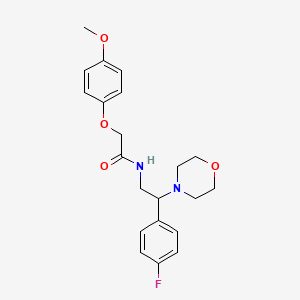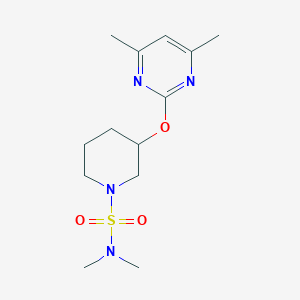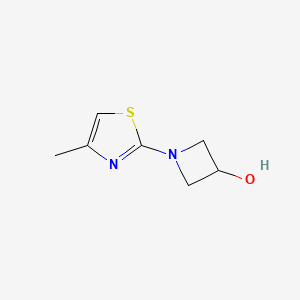
3-Benzylimidazolidine-2,4-dione
Overview
Description
“3-Benzylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 2301-40-8 and a molecular weight of 190.2 . It has a linear formula of C10H10N2O2 . The compound is stored at room temperature and is in solid form . It is used in various research and development applications .
Synthesis Analysis
The compound can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
The direction of benzoylation of thiazolidine-2,4-dione at the cyclic nitrogen atom or oxygen atoms depends on two major factors: the solvent and the presence of cations . A nonpolar solvent and triethylamine direct the reaction toward the formation of the dibenzoyl product .
Physical And Chemical Properties Analysis
“this compound” is a solid compound stored at room temperature . It has a molecular weight of 190.2 and a linear formula of C10H10N2O2 .
Scientific Research Applications
Antimicrobial Activity
- Synthesized derivatives of 3-Benzylimidazolidine-2,4-dione exhibit significant antimicrobial properties. These derivatives have been tested for in vitro antimicrobial activities, showing effectiveness against various microbial strains (Albuquerque et al., 1999).
Antihyperglycemic Studies
- Derivatives of this compound, particularly benzimidazole-thiazolidinedione hybrids, have shown robust antihyperglycemic actions linked to insulin sensitization mechanisms. These findings are significant in the context of diabetes treatment and management (Gutiérrez-Hernández et al., 2019).
Synthesis of Bioactive Heteroaryl Derivatives
- The compound has been used in the synthesis of various heteroaryl thiazolidine-2,4-dione derivatives with potential antimicrobial activities. These derivatives have shown effectiveness against specific bacterial strains and fungi (Ibrahim et al., 2011).
DNA Binding Studies and Potential Anti-Cancer Properties
- Imidazolidine derivatives, including this compound, have been studied for their DNA binding affinity. Their interactions with DNA suggest potential use in anti-cancer therapies (Shah et al., 2013).
Antidiabetic Agents and Inhibitors of Aldose Reductase
- Some derivatives of this compound show dual action as antidiabetic agents and inhibitors of aldose reductase, an enzyme involved in diabetic complications. This dual activity makes them potential candidates for treating diabetes and its complications with a single medication (Iqbal et al., 2013).
Synthesis of Novel Derivatives for Biomedical Applications
- Novel derivatives of this compound have been synthesized for various biomedical applications, including antitumor and antiviral activities. These derivatives have shown potential in laboratory studies for treating diseases like cancer and HIV (Seniya et al., 2015).
Synthesis and Pharmacological Properties for CNS Effects
- Derivatives of diphenylimidazolidine acetic and propionic acids, synthesized from this compound, have been evaluated for their effects on the central nervous system (CNS) in animal models, showing analgesic and other CNS-related activities (Zejc et al., 1989).
Cytotoxic and Genotoxic Activities Against Cancer Cells
- Certain derivatives of this compound have been shown to exhibit selective cytotoxic and genotoxic activities against lung carcinoma cells, indicating potential use in cancer therapy (Rodrigues et al., 2018).
Anti-inflammatory Activity as PPARgamma Ligands
- New arylidene-thiazolidine-2,4-dione derivatives, synthesized from this compound, have shown promising anti-inflammatory activities by acting as ligands for PPARgamma, a nuclear receptor involved in inflammatory processes (Barros et al., 2010).
Mechanism of Action
Target of Action
It is known that compounds with a similar thiazolidin-2,4-dione (tzd) scaffold, such as 3-benzylimidazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance throughPPAR-γ receptor activation .
Mode of Action
Tzd analogues, which share a similar structure, are known to interact with their targets, such as the ppar-γ receptor, leading to improved insulin resistance . This interaction results in changes at the cellular level that can lead to various biological effects.
Biochemical Pathways
Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Result of Action
Based on the known actions of similar tzd analogues, we can infer that the compound may have potential hypoglycemic, antimicrobial, and antioxidant effects .
Safety and Hazards
Future Directions
Future research could focus on the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . This could lead to the development of compounds with increased binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-benzylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODAEDMAPRQATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875881 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2301-40-8 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)
![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)

![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)
![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)
![Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2819774.png)
![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)
